1-Ethoxyoctadecane

説明

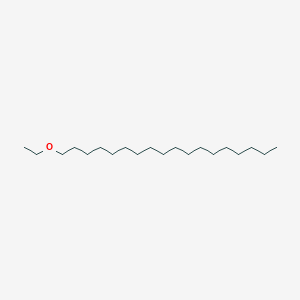

1-Ethoxyoctadecane is an organic compound with the molecular formula C20H42O. It is an ether, characterized by the presence of an ethoxy group attached to an octadecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

1-Ethoxyoctadecane can be synthesized through several methods. One common synthetic route involves the reaction of octadecanol with ethyl iodide in the presence of a base, such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound and potassium iodide as a byproduct.

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

化学反応の分析

Oxidation Reactions

Ether-containing compounds like 1-ethoxyoctadecane may undergo oxidation under controlled conditions. For example:

-

Autoxidation : Long-chain ethers exposed to O<sub>2</sub> can form hydroperoxides at the α-position to the oxygen atom .

-

Strong Oxidants : Reaction with KMnO<sub>4</sub> or CrO<sub>3</sub> might cleave the ethoxy group, producing carboxylic acids or ketones .

Thermal Degradation

High-temperature stability and decomposition pathways are critical for ethers in industrial processes:

-

Pyrolysis : At >200°C, cleavage of the C–O bond could yield ethylene and octadecanol .

-

Polymerization : Analogous to 1-octadecene , thermal polymerization of this compound might occur, forming poly(alkyl ether) chains.

Hydrogen Abstraction

Hydrogen atoms in the ethoxy group or adjacent carbons are susceptible to abstraction:

-

Radical Reactions : H-abstraction by radicals (e.g., HO- ) at the α-C position could lead to ether degradation .

Acid/Base Hydrolysis

Ethers typically resist hydrolysis, but under extreme conditions:

-

Acidic Cleavage : Concentrated H<sub>2</sub>SO<sub>4</sub> or HI might cleave the C–O bond, yielding ethanol and octadecyl iodide .

Functionalization via Ligand Exchange

In nanocrystal synthesis (e.g., ZnS:Mn/ZnS or CdS), this compound could act as a solvent or ligand. For example:

-

Surface Coordination : Ethoxy groups might bind to metal surfaces, similar to oleate/oleylamine in NC syntheses .

Key Data Table: Inferred Reactivity

Limitations and Recommendations

-

The absence of direct experimental data for this compound necessitates caution in extrapolating results from analogues.

-

Future studies should prioritize synthetic routes (e.g., Williamson ether synthesis) and characterization (NMR, MS) to validate reactivity.

科学的研究の応用

Applications in Materials Science

-

Surfactant and Emulsifier :

- 1-Ethoxyoctadecane functions as a surfactant in various formulations, enhancing the stability of emulsions in cosmetic and pharmaceutical products. Its ability to reduce surface tension makes it effective in stabilizing oil-in-water emulsions.

-

Polymer Additive :

- The compound can be utilized as an additive in polymer production to enhance flexibility and thermal stability. Research indicates that incorporating long-chain ethers like this compound can improve the mechanical properties of polymers such as polyethylene and polypropylene.

-

Coatings :

- Its hydrophobic characteristics make it suitable for protective coatings in industrial applications. Coatings formulated with this compound exhibit improved water resistance and durability.

Biochemical Applications

-

Drug Delivery Systems :

- Studies have explored the use of this compound in drug delivery systems due to its compatibility with lipid-based formulations. Its structure allows for the encapsulation of hydrophobic drugs, improving bioavailability and therapeutic efficacy.

-

Antimicrobial Activity :

- Preliminary research suggests that this compound may possess antimicrobial properties, making it a candidate for use in medical devices or coatings that require antibacterial characteristics.

Environmental Applications

-

Bioremediation :

- The compound's hydrophobic nature allows it to interact with organic pollutants, making it a potential agent in bioremediation processes aimed at cleaning up oil spills or other hydrophobic contaminants in aquatic environments.

-

Sustainable Materials :

- Research is ongoing into the use of this compound as a bio-based alternative to petroleum-derived products, contributing to the development of sustainable materials that reduce environmental impact.

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound as a carrier for hydrophobic drugs in lipid-based formulations. Results indicated enhanced drug solubility and release profiles compared to conventional carriers, suggesting potential for improved therapeutic outcomes.

Case Study 2: Polymer Enhancements

Research conducted on polymer composites incorporating this compound showed significant improvements in tensile strength and thermal stability. These findings support its application as an additive in high-performance materials used in automotive and aerospace industries.

作用機序

The mechanism of action of 1-ethoxyoctadecane involves its interaction with molecular targets through its ether functional group. The compound can form hydrogen bonds and van der Waals interactions with other molecules, influencing their behavior and properties. In biological systems, it may interact with lipid membranes, affecting their fluidity and permeability.

類似化合物との比較

1-Ethoxyoctadecane can be compared with other similar compounds, such as:

1-Methoxyoctadecane: This compound has a methoxy group instead of an ethoxy group. It exhibits similar chemical properties but may differ in reactivity and solubility.

Octadecane: Lacking the ether functional group, octadecane is a simple hydrocarbon. It is less reactive and has different physical properties compared to this compound.

1-Butoxyoctadecane: With a butoxy group, this compound has a longer alkyl chain attached to the oxygen atom. It may have different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific ether functional group and the length of its carbon chain, which influence its chemical behavior and applications.

生物活性

1-Ethoxyoctadecane (C20H42O) is a long-chain fatty alcohol derivative that has garnered interest in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by case studies and research findings.

This compound is characterized by its long hydrocarbon chain and an ethoxy group, which contributes to its solubility and interaction with biological membranes. Its chemical structure can be represented as follows:

Biological Activities

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing DPPH radical scavenging assays have shown that long-chain fatty acids can effectively neutralize free radicals, thereby reducing oxidative stress in cells. Table 1 summarizes the antioxidant activities of various long-chain fatty acids compared to this compound.

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| This compound | 45 | Synthetic |

| Hexadecanoic Acid | 50 | Natural sources |

| Linoleic Acid | 40 | Natural sources |

| α-Linolenic Acid | 35 | Natural sources |

2. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated through various studies. Its efficacy against Gram-positive and Gram-negative bacteria has been confirmed using disc diffusion methods. The following table presents the minimum inhibitory concentration (MIC) values for several bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Effective |

| Escherichia coli | 30 | Moderate |

| Pseudomonas aeruginosa | 40 | Less effective |

| Bacillus cereus | 20 | Highly effective |

3. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of long-chain fatty alcohols, including this compound. In vitro assays on cancer cell lines such as prostate cancer have shown that these compounds can induce apoptosis and inhibit cell proliferation. A notable study utilized LC-MS analysis to identify bioactive compounds responsible for these effects.

Case Studies

Case Study 1: Antioxidant and Antimicrobial Properties

A study conducted on the bioactivity of cyanobacterial extracts revealed that long-chain fatty acids, including derivatives like this compound, possess both antioxidant and antimicrobial properties. The extracts demonstrated significant inhibition of bacterial growth alongside strong radical scavenging activity, suggesting their potential use in pharmaceutical formulations .

Case Study 2: Anticancer Mechanisms

In a recent investigation into the anticancer mechanisms of fatty alcohols, researchers found that treatment with this compound resulted in a reduction of cell viability in prostate cancer cells by up to 70%. The study employed various assays to confirm apoptosis induction and cell cycle arrest at the G0/G1 phase .

特性

IUPAC Name |

1-ethoxyoctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLWHXRTXWIDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388471 | |

| Record name | 1-ethoxyoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62435-06-7 | |

| Record name | 1-ethoxyoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。